Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Overview
Description
The compound you’re asking about, Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate, is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name . It contains multiple rings and functional groups, including a sulfate group and a sodium ion.Scientific Research Applications
Synthesis and Structural Elucidation in Coordination Chemistry
The compound Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate has been studied for its potential in synthesizing bioactive triorganotin(IV) derivatives. Shaheen et al. (2014) explored the synthesis and structural elucidation of these derivatives, revealing significant antimicrobial and anticancer activities, particularly in their antifungal properties (Shaheen et al., 2014).
Inhibitors of Androgen Biosynthesis
Djigoué et al. (2012) investigated androsterone derivatives, which share structural similarities with this compound. These compounds demonstrate potential as inhibitors of androgen biosynthesis, a critical aspect of hormone regulation and potential therapeutic application (Djigoué et al., 2012).
Synthesis of Estratriene Sulfates
Numazawa et al. (1981) described a novel synthesis of sodium estratriene sulfates, structurally related to the compound . Their research provides insights into the synthesis process and potential applications in the field of biochemistry (Numazawa et al., 1981).
Crystal Structure and Steroidal Systems
The crystal structure of various compounds similar to this compound has been studied, providing insights into their molecular arrangements and potential applications in material science and pharmaceuticals. Zhou et al. (2015) and Zhang et al. (2012) contributed to this field with their structural analyses (Zhou et al., 2015), (Zhang et al., 2012).
Potential Carcinogenic Properties
Research on the carcinogenic properties of cyclopenta[a]phenanthrenes, closely related to the compound , has been conducted by Coombs and Hall (1973). Their work contributes to understanding the toxicological aspects and potential risks associated with similar compounds (Coombs & Hall, 1973).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with certain receptors in the body .
Biochemical Pathways
It is reasonable to assume that the compound’s interaction with its targets could influence several downstream effects .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Properties
IUPAC Name |
sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i3D,7D2,10D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJQCTISQYSLPF-LDBFCMRTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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